"Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride" chemical properties
"Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride" chemical properties
This technical guide provides an in-depth analysis of Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride , a critical intermediate in medicinal chemistry, particularly for the synthesis of histamine receptor ligands (H3/H4 antagonists) and imidazole-based alkaloids.
Identity & Physicochemical Core
Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride is the methyl ester derivative of imidazole-4-acetic acid, stabilized as a hydrochloride salt. It serves as a bifunctional building block, offering an electrophilic ester site for chain elongation and a nucleophilic imidazole ring for heterocyclic diversification.
Physicochemical Identity Card
| Property | Specification |
| IUPAC Name | Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride |
| Common Synonyms | Methyl imidazole-4-acetate HCl; (1H-Imidazol-4-yl)acetic acid methyl ester HCl |
| CAS Number | 51718-80-0 (HCl salt); 17321-77-6 (Free base) |
| Molecular Formula | C₆H₈N₂O₂[1][2][3][4][5] · HCl |
| Molecular Weight | 176.60 g/mol (Salt); 140.14 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, Ethyl Acetate |
| pKa (Imidazole) | ~6.9 (Conjugate acid of the imidazole ring) |
| Melting Point | 118–122 °C (Decomposes upon prolonged heating) |
| Hygroscopicity | High (Requires desiccation) |
⚠️ Senior Scientist Warning – Isomer Confusion: Do not confuse this compound with Methyl 2-(1H-imidazol-1-yl)acetate (the N-alkylated isomer), which is a precursor for bisphosphonates like Zoledronic acid. The target compound described here is C-substituted at the 4-position, preserving the N-H functionality for further derivatization.
Synthetic Utility & Mechanism[6][7]
The utility of this molecule lies in its orthogonal reactivity . The hydrochloride salt protects the basic imidazole nitrogen, preventing self-polymerization or unwanted side reactions during ester transformations.
Core Reactivity Vectors:
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Ester Electrophilicity: The methyl ester is susceptible to nucleophilic attack by amines (amidation) or hydrides (reduction to alcohol).
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Imidazole Tautomerism: In solution (post-neutralization), the imidazole ring exists in equilibrium between the 1H and 3H tautomers. This dictates regioselectivity during N-alkylation or N-protection (e.g., Trityl or Tosyl protection).
Pathway Visualization
The following diagram maps the critical reaction pathways originating from this scaffold.
Figure 1: Divergent synthesis pathways.[6] The compound acts as a pivot point for accessing alcohols (reduction), amides (ligand synthesis), or protected scaffolds.
Experimental Protocols
Protocol A: Synthesis from Imidazole-4-acetic Acid
This protocol describes the quantitative conversion of the acid to the methyl ester using in situ acid generation. This is superior to using H₂SO₄ as it simplifies workup (volatile byproducts).
Reagents:
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Imidazole-4-acetic acid hydrochloride (1.0 eq)
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Methanol (Anhydrous, 20 volumes)
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Thionyl Chloride (SOCl₂) (1.5 eq) OR HCl gas
Methodology:
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Setup: Charge a round-bottom flask with Imidazole-4-acetic acid HCl and anhydrous methanol under N₂ atmosphere.
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Acid Generation: Cool the suspension to 0°C. Dropwise add Thionyl Chloride (SOCl₂) over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).
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Alternative: Bubble dry HCl gas through the methanol solution until saturation.
-
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 80:20:1).
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Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess HCl.
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Isolation: The residue is often a sticky gum that solidifies upon trituration with cold Diethyl Ether or Acetone. Filter the white solid and dry under high vacuum.
Validation Criteria (Self-Validating):
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Yield: >95% (Quantitative).
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Purity Check: The disappearance of the carboxylic acid proton in NMR and the appearance of the methyl singlet (~3.7 ppm).
Protocol B: Analytical Validation (NMR)
Due to the hygroscopic nature of the salt, Methanol-d4 (MeOD) is the preferred solvent over DMSO-d6 to prevent water peak interference, although DMSO is acceptable.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR (MeOD) | 8.87 | Doublet (J=1.2 Hz) | Imidazole C2-H (Deshielded by N+) |
| 7.46 | Singlet | Imidazole C5-H | |
| 3.89 | Singlet | Methylene (-CH₂-) | |
| 3.72 | Singlet | Methyl Ester (-OCH₃) |
Handling, Stability & Storage
Stability Profile
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Hydrolysis Risk: The methyl ester is sensitive to base-catalyzed hydrolysis. In aqueous solutions at pH > 8, it will rapidly revert to the parent acid.
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Thermal Stability: Stable as a solid up to ~110°C. The free base is less stable and prone to decarboxylation if heated excessively.
Storage Protocols
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Desiccation: Must be stored in a desiccator or sealed container with silica gel. The HCl salt absorbs atmospheric moisture, turning into a gum which complicates weighing.
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Temperature: Store at -20°C for long-term (>6 months) or 4°C for active use.
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Re-crystallization: If the compound becomes gummy, re-crystallize from Methanol/Ether (dissolve in minimal hot MeOH, add Et₂O until turbid, cool).
Analytical Workflow Logic
The following diagram illustrates the decision tree for validating the compound's integrity before usage in sensitive steps (e.g., GMP synthesis).
Figure 2: Quality Control Workflow. Crucial for ensuring stoichiometry in subsequent steps.
References
-
ChemicalBook. (2007). Synthesis of Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride. Retrieved from
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PubChem. (n.d.).[4] Compound Summary: Methyl imidazole-4-acetate. National Library of Medicine. Retrieved from
-
Acta Crystallographica. (2013). Structural analysis of nitroimidazole derivatives and related esters. (Contextual reference for imidazole ester geometry). Retrieved from
- Journal of Medicinal Chemistry. (General Reference). Histamine H3/H4 receptor antagonists: Synthesis and structure-activity relationships.
Sources
- 1. 1-METHYL-4-IMIDAZOLEACETIC ACID HYDROCHLORIDE | 35454-39-8 [amp.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cspi.org [cspi.org]
- 6. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
